molecular formula C7H7NO3 B12585448 2-(1-Nitroprop-1-en-2-yl)furan CAS No. 615552-96-0

2-(1-Nitroprop-1-en-2-yl)furan

Cat. No.: B12585448
CAS No.: 615552-96-0
M. Wt: 153.14 g/mol
InChI Key: WFZBCPXVSMQEBS-UHFFFAOYSA-N
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Description

2-(1-Nitroprop-1-en-2-yl)furan is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its nitroalkene functional group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Nitroprop-1-en-2-yl)furan typically involves the reaction of furan derivatives with nitroalkenes. One common method is the condensation of 2-furylcarbinol with nitroethane in the presence of a base, such as sodium ethoxide, under reflux conditions. This reaction yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(1-Nitroprop-1-en-2-yl)furan undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitrofurans, which are valuable intermediates in pharmaceutical synthesis.

    Reduction: Reduction of the nitro group can yield amino derivatives, which have different biological activities.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Nitroprop-1-en-2-yl)furan has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Nitroprop-1-en-2-yl)furan involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and nucleic acids. This modification can disrupt cellular processes, leading to antimicrobial effects. The furan ring’s aromaticity also allows for interactions with various molecular targets, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Nitroprop-1-en-2-yl)furan is unique due to its nitroalkene functional group, which imparts distinct reactivity and biological activity compared to other furan derivatives. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

615552-96-0

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

2-(1-nitroprop-1-en-2-yl)furan

InChI

InChI=1S/C7H7NO3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3

InChI Key

WFZBCPXVSMQEBS-UHFFFAOYSA-N

Canonical SMILES

CC(=C[N+](=O)[O-])C1=CC=CO1

Origin of Product

United States

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